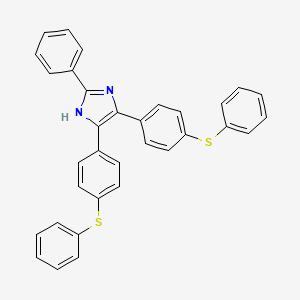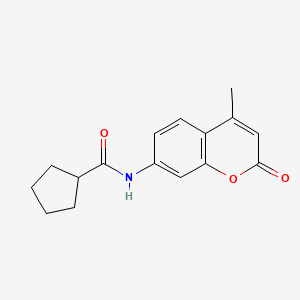
2-phenyl-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediate compounds, which are then subjected to cyclization to form the imidazole ring.
For instance, a common synthetic route might involve the following steps:
Preparation of intermediates: Starting with benzaldehyde derivatives and thiophenol, the intermediates are synthesized through nucleophilic substitution reactions.
Cyclization: The intermediates undergo cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the imidazole ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-phenyl-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 2-phenyl-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl groups can participate in redox reactions, influencing cellular processes. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the phenylsulfanyl groups, resulting in different chemical properties and reactivity.
4,5-bis(4-methoxyphenyl)-2-phenyl-1H-imidazole: Contains methoxy groups instead of phenylsulfanyl groups, leading to variations in polarity and biological activity.
Uniqueness
2-phenyl-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole is unique due to the presence of phenylsulfanyl groups, which impart distinct redox properties and potential for diverse chemical reactions. These functional groups also enhance its stability and make it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-phenyl-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2S2/c1-4-10-26(11-5-1)33-34-31(24-16-20-29(21-17-24)36-27-12-6-2-7-13-27)32(35-33)25-18-22-30(23-19-25)37-28-14-8-3-9-15-28/h1-23H,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZAAQDKWZXKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=C(C=C5)SC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5046895.png)

![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]-1-phenylethanone](/img/structure/B5046911.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazole](/img/structure/B5046926.png)
![3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5046933.png)
![2-Phenylethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5046938.png)
![N-(2,3-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5046954.png)
![Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5046972.png)
![N-[3-[(4-butoxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B5046979.png)
![1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B5046995.png)


![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(2-fluorobenzyl)-1,3-benzoxazole](/img/structure/B5047009.png)
